![molecular formula C23H19N3O3S B2933622 N-(3-methoxyphenyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide CAS No. 477888-36-1](/img/structure/B2933622.png)
N-(3-methoxyphenyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide
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Overview
Description
This compound is an organic molecule with several functional groups, including an acetamide group, a methoxyphenyl group, a pyrimidinyl group, and a phenoxy group . These groups suggest that the compound could have interesting chemical properties and potential applications in various fields.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the acetamide group, the introduction of the methoxyphenyl group, and the coupling of the pyrimidinyl and phenoxy groups . The exact synthesis route would depend on the specific reagents and conditions used.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the acetamide, methoxyphenyl, pyrimidinyl, and phenoxy groups would likely result in a complex three-dimensional structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions occur. The acetamide, methoxyphenyl, pyrimidinyl, and phenoxy groups could all potentially participate in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure .Scientific Research Applications
Antitumor Activity
Research has demonstrated the synthesis and evaluation of antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, including compounds similar to "N-(3-methoxyphenyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide". These compounds have shown potent anticancer activity, comparable to that of doxorubicin, on various human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) (Hafez & El-Gazzar, 2017).
Cytotoxic Activity
A study on the design, synthesis, and in vitro cytotoxic activity of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives aimed at finding new anticancer agents by attaching different aryloxy groups to the pyrimidine ring. This research revealed one compound with appreciable cancer cell growth inhibition against a range of cancer cell lines (Al-Sanea et al., 2020).
Antimicrobial Activity
Another study focused on synthesizing and evaluating the antimicrobial activity of novel thienopyrimidine linked rhodanine derivatives. The in vitro antimicrobial activity of these compounds against bacteria and fungi revealed significant potency, highlighting the potential of these compounds in developing new antimicrobial agents (Kerru et al., 2019).
Enzyme Inhibition
The thiouracil derivative PF-06282999, structurally related to "N-(3-methoxyphenyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide", is being explored as an irreversible inactivator of the myeloperoxidase enzyme. This research is part of a clinical trial for treating cardiovascular diseases, demonstrating the compound's relevance in developing therapeutic agents through enzyme inhibition (Dong et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[4-(4-thiophen-2-ylpyrimidin-2-yl)phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3S/c1-28-19-5-2-4-17(14-19)25-22(27)15-29-18-9-7-16(8-10-18)23-24-12-11-20(26-23)21-6-3-13-30-21/h2-14H,15H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPLXQLMADGJSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)COC2=CC=C(C=C2)C3=NC=CC(=N3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide |
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